molecular formula C6H9N5O2 B104433 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide CAS No. 188612-53-5

5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide

Cat. No.: B104433
CAS No.: 188612-53-5
M. Wt: 183.17 g/mol
InChI Key: AGQNTADHDRGUOT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide plays a significant role in biochemical reactions, particularly in the regulation of AMP-activated protein kinase (AMPK) activity . It interacts with enzymes such as bifunctional purine biosynthesis protein PURH, which is involved in the generation of inosine monophosphate . The compound’s interaction with AMPK is crucial as it helps in maintaining cellular energy homeostasis by activating catabolic pathways and inhibiting anabolic pathways .

Cellular Effects

5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It activates AMPK, which leads to the phosphorylation of downstream targets involved in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis . This activation results in enhanced cellular energy production and improved metabolic efficiency .

Molecular Mechanism

The molecular mechanism of 5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide involves its binding to AMPK, leading to its activation . This activation triggers a cascade of phosphorylation events that regulate various metabolic pathways. The compound also influences gene expression by modulating the activity of transcription factors involved in energy metabolism . Additionally, it can inhibit or activate specific enzymes, further contributing to its regulatory effects on cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide have been observed to change over time . The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in enhancing metabolic activity and energy production .

Dosage Effects in Animal Models

The effects of 5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide vary with different dosages in animal models . At lower doses, the compound has been shown to activate AMPK and improve metabolic function without significant adverse effects . At higher doses, toxic effects such as liver damage and metabolic disturbances have been observed . These findings highlight the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide is involved in several metabolic pathways, including the purine biosynthesis pathway . It interacts with enzymes such as bifunctional purine biosynthesis protein PURH, which catalyzes the conversion of formylglycinamide ribonucleotide to formylglycinamidine ribonucleotide . This interaction is crucial for the synthesis of inosine monophosphate, a precursor for adenine and guanine nucleotides .

Transport and Distribution

Within cells and tissues, 5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells, where it can exert its biochemical effects . The compound’s distribution is influenced by its interaction with cellular membranes and intracellular compartments .

Subcellular Localization

The subcellular localization of 5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide is primarily within the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic pathways . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes and proteins to exert its effects . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide typically involves the reaction of diaminomaleonitrile with 2-bromo tribenzoyl ribose. This reaction displaces the anomeric halogen by one of the amino groups, forming the aminosugar largely as the β-anomer. Subsequent treatment with methyl orthoformate in the presence of a base leads to the formation of the imidazole ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the laboratory procedures with optimization for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions could produce various substituted imidazoles .

Properties

IUPAC Name

5-amino-1-N-methylimidazole-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O2/c1-9-6(13)11-2-10-3(4(11)7)5(8)12/h2H,7H2,1H3,(H2,8,12)(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQNTADHDRGUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1C=NC(=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188612-53-5
Record name 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188612535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-1-N-methyl-1H-imidazol-1,4-dicarboxamid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-AMINO-N1-METHYL-1H-IMIDAZOLE-1,4-DICARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BV6QW7887S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide in the synthesis of Temozolomide?

A1: 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide represents a key intermediate in one of the novel synthetic pathways developed for Temozolomide []. The research highlights its successful conversion to Temozolomide with a yield of 45% using sodium nitrite in an aqueous tartaric acid solution at a low temperature (0-5°C) []. This synthetic route underscores the compound's importance in achieving a more efficient and practical production method for this antitumor drug.

Q2: How is 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide synthesized?

A2: The paper describes several synthetic approaches for this compound:

  • Reaction with methylamine or methyl isocyanate: 5-amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide can be synthesized directly from 5-aminoimidazole-4-carboxamide by reacting it with either methylamine or methyl isocyanate [].
  • Reaction with N-methylcarbamoyl chloride: Another method involves reacting 5-aminoimidazole-4-carboxamide with N-methylcarbamoyl chloride [].
  • Reaction of nitrophenyl carbamate and methylamine: Alternatively, it can be produced through the reaction of nitrophenyl carbamate (specifically, the isomer denoted as 14a in the paper) with methylamine [].

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